1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
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Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol” is a chemical compound with the molecular weight of 279.69 . It’s also known as "1- [3-chloro-5- (trifluoromethyl)-2-pyridinyl]-3-methylpiperazine" .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of 2,3,5-DCTF, a derivative, has been reported using various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h4-5,7,9,17H,1-3,6H2" .
Scientific Research Applications
Crystal Structures and Anticonvulsant Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol and related compounds demonstrate intriguing properties as anticonvulsants. Crystal structures of these compounds reveal insights into their interactions at the molecular level. For instance, compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol exhibit a limited inclination of the phenyl ring when ortho-substituted. This orientation and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle suggest potential mechanisms for anticonvulsant activity (Georges et al., 1989).
Glycine Transporter Inhibition
The compound and its analogs have been explored for their role as glycine transporter 1 (GlyT1) inhibitors. Studies have identified potent and orally available inhibitors, indicating potential applications in treating neurological conditions (Yamamoto et al., 2016).
Synthesis Techniques
Advances in synthesis techniques for compounds structurally related to this compound, such as alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, have been documented. These synthesis methods are crucial for developing pharmaceuticals and furthering our understanding of their applications (Khlebnikov et al., 2018).
Exploration in Cancer Therapy
Compounds like this compound have been studied for their potential use in cancer therapy. Research on similar compounds suggests potential for inhibiting specific enzymes or pathways critical in cancer progression (ヘンリー,ジェームズ, 2006).
Structural Analysis and Drug Development
Structural analysis of related compounds provides insights into drug development. The study of compounds like rupatadine, which shares structural similarities, reveals how molecular configurations can impact drug effectiveness and development strategies (Kaur et al., 2013).
Pharmaceutical Analysis and Detection
The analysis and detection of similar compounds in biological samples are crucial for understanding their pharmacokinetics and potential therapeutic applications. Methods for detecting compounds like L-745,870 in human plasma and urine via liquid chromatography have been developed, which are essential for drug development and monitoring (Chavez-Eng et al., 1997).
Safety and Hazards
The safety information for a similar compound, “1- { [3-chloro-5- (trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one”, indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include that it is harmful if swallowed, in contact with skin, or inhaled, and it may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target acps-pptase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that affect the function of the target enzymes .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound might affect the pathways related to bacterial proliferation .
Result of Action
Based on the potential target, it can be inferred that the compound might inhibit bacterial proliferation .
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that molecules with a -CF3 group can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Dosage Effects in Animal Models
There are currently no studies available that describe the effects of different dosages of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol in animal models .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHQYSCNBOECL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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